Dibutyl malate

Beschreibung

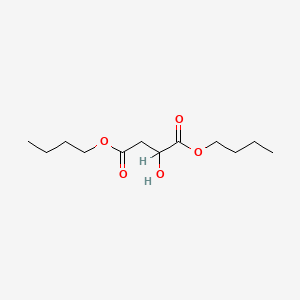

Structure

3D Structure

Eigenschaften

IUPAC Name |

dibutyl 2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c1-3-5-7-16-11(14)9-10(13)12(15)17-8-6-4-2/h10,13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSCSYLDRHAHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(C(=O)OCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862703 | |

| Record name | (+/-)-Dibutyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-99-5, 1587-18-4, 2385-79-7 | |

| Record name | 1,4-Dibutyl 2-hydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malic acid, dibutyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ENT-337 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-Dibutyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl (±)-malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibutyl malate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Engineering of Dibutyl Maleate

Conventional Esterification Pathways

The synthesis of dibutyl maleate (B1232345) traditionally involves the reaction of a four-carbon dicarboxylic acid or its anhydride (B1165640) with butanol. The continuous removal of water, a byproduct of the reaction, is a critical step to drive the equilibrium towards the formation of the diester. pan.pl

Esterification of Maleic Anhydride with Butanol

The reaction of maleic anhydride with n-butanol is a widely employed industrial method for producing dibutyl maleate. wikipedia.orgpatsnap.comfscichem.com This process occurs in two main stages. The first stage is a rapid, nearly irreversible ring-opening of the maleic anhydride molecule by one molecule of butanol, which forms monobutyl maleate. pan.pliich.gliwice.pl The second stage, the esterification of the monobutyl maleate with a second molecule of butanol to form dibutyl maleate, is a slower and reversible reaction, thus necessitating the use of a catalyst and conditions that favor the forward reaction. pan.pliich.gliwice.pl

To optimize the yield of dibutyl maleate, an excess of n-butanol is often used. The reaction temperature is typically maintained between 80°C and 130°C. patsnap.com The water formed during the esterification is continuously removed from the reaction system, often by azeotropic distillation, to shift the reaction equilibrium towards the product side. pan.plpatsnap.com This method can achieve high esterification rates, often exceeding 99%. patsnap.com

Table 1: Reaction Parameters for the Esterification of Maleic Anhydride with n-Butanol

| Parameter | Value/Condition | Source |

| Reactants | Maleic anhydride, n-butanol | patsnap.comfscichem.com |

| Molar Ratio (n-butanol:maleic anhydride) | 1.5:1 to 5:1 | patsnap.comiich.gliwice.pl |

| Reaction Temperature | 80°C - 130°C | patsnap.com |

| Reaction Time | 3 - 4 hours | patsnap.com |

| Key Process Feature | Continuous removal of water | pan.plpatsnap.com |

| Achieved Esterification Rate | ≥ 99% | patsnap.com |

Esterification of Maleic Acid with Butanol

An alternative to using maleic anhydride is the direct esterification of maleic acid with n-butanol. atamanchemicals.comias.ac.in This reaction also proceeds in a stepwise manner, first forming the monoester and then the diester. ias.ac.in Similar to the process with maleic anhydride, an excess of butanol is used to drive the reaction towards completion. ias.ac.in

In a typical laboratory-scale synthesis, maleic acid is reacted with n-butanol in the presence of an acid catalyst. The reaction mixture is heated to reflux, and the water produced is removed to favor the formation of dibutyl maleate. ias.ac.in Research has shown that with a mole ratio of 1:4 (maleic acid to n-butanol) and a suitable catalyst, significant conversion can be achieved. ias.ac.in

Table 2: Optimized Conditions for Esterification of Maleic Acid with n-Butanol

| Parameter | Value/Condition | Source |

| Reactants | Maleic acid, n-butanol | ias.ac.in |

| Optimum Mole Ratio (Maleic Acid:n-Butanol) | 1:4 | ias.ac.in |

| Agitation Speed | 300 rpm | ias.ac.in |

| Key Process Feature | Use of molecular sieves to remove water | ias.ac.in |

| Achieved Conversion | 62% | ias.ac.in |

Catalytic Approaches in Dibutyl Maleate Synthesis

The use of catalysts is crucial in the synthesis of dibutyl maleate to increase the reaction rate and achieve high yields in a reasonable timeframe. Homogeneous acid catalysts are commonly used for this purpose. pan.pl

Homogeneous Acid Catalysis

Homogeneous acid catalysts are dissolved in the reaction mixture, providing excellent contact with the reactants.

p-Toluenesulfonic acid (PTSA) is a frequently used strong organic acid catalyst for the synthesis of dibutyl maleate from both maleic anhydride and maleic acid. penpet.comwikipedia.orgresearchgate.net It is effective in promoting the esterification reaction and is soluble in the organic reaction medium.

In the synthesis from maleic anhydride and n-butanol, studies have shown that a high yield of 95.6% can be achieved with a molar ratio of maleic anhydride to n-butanol to PTSA of 1:4:0.16, under reflux with water segregation for 70 minutes. researchgate.netjsu.edu.cn One procedure involves dissolving maleic anhydride in n-butanol with PTSA and refluxing the solution for an extended period while removing the water formed. prepchem.com

Table 3: Research Findings on p-Toluenesulfonic Acid Catalyzed Synthesis of Dibutyl Maleate

| Reactants | Molar Ratio (Maleic Anhydride:n-Butanol:PTSA) | Reaction Time | Yield | Source |

| Maleic Anhydride, n-Butanol | 1:4:0.16 | 70 minutes | 95.6% | researchgate.netjsu.edu.cn |

| Maleic Anhydride, n-Butanol | Not specified | 16 hours | Not specified | prepchem.com |

Sulfuric acid is another strong acid catalyst that is highly effective and widely used in the industrial production of dibutyl maleate via direct esterification of maleic anhydride and n-butanol. pan.plpatsnap.comiich.gliwice.pl Despite its high catalytic activity, its use presents challenges such as equipment corrosion and the generation of acidic waste, which requires neutralization. pan.plguidechem.com

Kinetic studies have compared the catalytic activity of sulfuric acid with other catalysts. It has been found to be one of the more active catalysts for this esterification. pan.pliich.gliwice.pl The reaction kinetics are complex, but generally, the reaction is promoted by the acidic nature of the catalyst. In some studies comparing catalysts for similar esterification reactions, sulfuric acid has shown higher conversion rates than p-toluenesulfonic acid under certain conditions. researchgate.net For instance, in one study, sulfuric acid gave a 73% conversion compared to 68.5% for p-TSA at 80°C. researchgate.net

Table 4: Comparative Catalytic Activity in Esterification

| Catalyst | Reaction Temperature | Conversion | Source |

| Sulfuric Acid | 80°C | 73% | researchgate.net |

| p-Toluenesulfonic Acid | 80°C | 68.5% | researchgate.net |

Ferric Chloride Hexahydrate and Ammonium (B1175870) Ferric Sulfate (B86663) Dodecahydrate Catalysis

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in separation and reusability.

Acidic cation exchange resins are widely studied and effective heterogeneous catalysts for producing dibutyl malate (B86768). ppor.az Resins such as Amberlyst-15, Indion 225H, Dowex 50WX8, and Nafion SAC-13 have been successfully employed. iich.gliwice.plpan.plppor.az

Studies on Amberlyst-15 and Indion 225H focused on optimizing parameters like mole ratio, catalyst loading, temperature, and agitation speed to maximize conversion. researchgate.net For Amberlyst-15, a reaction conversion of 62.6% was achieved at 70°C with a 1:3 acid to alcohol mole ratio and 5.5% (w/w) catalyst loading in 60 minutes under microwave assistance. Dowex 50WX8 has also shown high catalytic activity in the esterification of maleic anhydride with butan-1-ol. pan.pl The catalyst activity of Dowex 50WX8 and Nafion SAC-13 was found to be significant, though slightly lower than strong homogeneous acids like phosphotungstic acid. iich.gliwice.pl The use of these resins avoids the corrosion and complex separation issues associated with homogeneous acid catalysts. guidechem.com

Table 3: Research Findings for Ion Exchange Resin Catalysis

| Catalyst | Reactants | Key Parameters | Max. Conversion/Yield | Source(s) |

|---|---|---|---|---|

| Amberlyst-15 | Maleic Acid, n-Butanol | 70°C, 1:3 mole ratio, 5.5% (w/w) loading, 60 min (microwave) | 62.6% Conversion | |

| Indion 225H | Maleic Acid, n-Butanol | Optimized for max rate and conversion | Suitability and efficacy tested | ppor.az, researchgate.net |

| Dowex 50WX8 | Maleic Anhydride, Butan-1-ol | 383–413 K, 2.2:1 to 5:1 mole ratio | High activity exhibited | pan.pl |

| Nafion SAC-13 | Maleic Anhydride, Butanols | 383–433 K | Active catalyst, reusable | iich.gliwice.pl |

A solid acid catalyst composed of polyaniline (PANI) doped with p-toluenesulfonic acid (PTSA) has been developed and proven effective for synthesizing dibutyl malate from maleic anhydride and n-butyl alcohol. This catalyst (PTSA/PANI) demonstrates high activity, good stability, and is environmentally benign due to its easy preparation and reusability.

Optimal reaction conditions were identified to achieve a high conversion of maleic anhydride. The synthesis was found to be a second-order reaction with this catalyst. A key advantage is its stability; the catalyst's activity was maintained at over 90% even after being used five times.

Table 4: Optimized Reaction Conditions for PTSA/PANI Catalysis

| Parameter | Optimal Value | Source(s) |

|---|---|---|

| Reactants | Maleic Anhydride, n-Butyl Alcohol | |

| Molar Ratio (n-butanol:maleic anhydride) | 3.33 : 1 | |

| Catalyst Loading (w/w) | 3.81% | |

| Reaction Temperature | ≤130°C | |

| Reaction Time | 3 h | |

| Maleic Anhydride Conversion | 96.23% | |

| Apparent Activation Energy | 41.0 kJ/mol |

Tetrabutyl zirconate has been investigated as a catalyst for the synthesis of this compound via the esterification of maleic anhydride with butanols. pan.plppor.az However, research consistently shows that the reaction proceeds very slowly when catalyzed by tetrabutyl zirconate. pan.plresearcher.life The reaction rate was found to depend only on the concentration of the acid and not significantly on other parameters. pan.plresearcher.life Compared to strong acid catalysts like phosphotungstic acid and ion exchange resins, tetrabutyl zirconate is significantly less active in this specific esterification process. iich.gliwice.plpan.pl

Table 5: Findings for Tetrabutyl Zirconate Catalysis

| Parameter | Finding | Source(s) |

|---|---|---|

| Reactants | Maleic Anhydride, Butanols | pan.pl, ppor.az |

| Reaction Rate | Very slow | pan.pl, researcher.life |

| Rate Dependence | Dependent only on acid concentration | pan.pl, researcher.life |

| Comparative Activity | Much lower than protonic acids and resins | iich.gliwice.pl |

Polyaniline Doped with p-Toluenesulfonic Acid (PTSA/PANI) Catalysis

Enzymatic Synthesis Approaches

The use of enzymes, particularly lipases, presents a green and selective alternative for the synthesis of esters like dibutyl maleate. mdpi.com Lipases (EC 3.1.1.3) naturally catalyze the hydrolysis of ester bonds, but this equilibrium can be shifted towards synthesis in non-aqueous media, often coupled with the removal of by-products. mdpi.comwur.nl This enzymatic catalysis proceeds through an "acyl-enzyme intermediate". wur.nl

Novozym 435, an immobilized lipase (B570770) B from Candida antarctica on an acrylic resin, is a widely used biocatalyst in such reactions. mdpi.comwur.nl Its versatility has been demonstrated in the synthesis of various polyesters and co-polyesters. mdpi.comwur.nl For instance, the enzymatic synthesis of itaconic acid polyesters using Novozym 435 at 90°C has yielded polymers with molecular masses reaching 12,000 Da. mdpi.com While direct studies on the enzymatic synthesis of dibutyl maleate are not extensively detailed in the provided context, the principles of lipase-catalyzed esterification are well-established for similar compounds. For example, the lipase-catalyzed synthesis of butyl caprylate using Novozym 435 has been successfully performed. ias.ac.in

Reaction Kinetics and Mechanistic Investigations in Dibutyl Maleate Synthesis

The synthesis of dibutyl maleate from maleic anhydride and butanol is a two-stage process. The first stage, the formation of monobutyl maleate, is rapid. pan.pliich.gliwice.pl The subsequent esterification to form dibutyl maleate is a slower, reversible reaction, making it the focus of kinetic studies. pan.pliich.gliwice.pl

Non-Catalytic Reaction Kinetics

Investigations into the non-catalytic reaction of monobutyl maleate with butan-1-ol have determined the kinetics to be third order. pan.pl Kinetic studies have been conducted over a temperature range of 383-433 K with initial molar ratios of alcohol to maleic anhydride from 2.2:1 to 5.0:1, under conditions where water is continuously removed. iich.gliwice.pl Due to the rapid initial reaction, the kinetic analysis effectively focuses on the slower second step of the esterification of monobutyl maleate. iich.gliwice.pl

Catalytic Reaction Kinetics under Varied Conditions

The kinetics of dibutyl maleate synthesis are significantly influenced by the presence of a catalyst. pan.pliich.gliwice.pl Studies have been performed using various acidic catalysts, including sulfuric acid, phosphotungstic acid, and ion exchange resins like Dowex 50WX8. pan.pl

The rate of dibutyl maleate synthesis is dependent on both temperature and the molar ratio of the reactants. pan.pliich.gliwice.pl Kinetic experiments are typically conducted at temperatures ranging from 383 K to 413 K. pan.pl An increase in temperature generally leads to a higher reaction rate, which is consistent with the Arrhenius equation. pan.pl For instance, in the free radical copolymerization of vinyl acetate (B1210297) and dibutyl maleate, increasing the temperature reduces the activation energy and increases the rate of copolymerization.

The initial molar ratio of alcohol to maleic anhydride also plays a crucial role, with studies employing ratios from 2.2:1 to 5:1. pan.pliich.gliwice.pl In the synthesis of dibutyl maleate using an ion-exchange resin catalyst, increasing the mole ratio of maleic acid to n-butanol from 1:3 to 1:4 enhanced the conversion of maleic acid from 50% to 62%. ias.ac.in However, further increasing the ratio beyond 1:4 did not result in a significant improvement in conversion. ias.ac.in One study identified an optimal molar ratio of n-butyl alcohol to maleic anhydride as 3.33:1 for a reaction catalyzed by PTSA/PANI. researchgate.net Another synthesis method specifies a proportion of maleic anhydride to n-butyl alcohol between 1:1.5 and 1:2.5. patsnap.com

The order of the reaction in dibutyl maleate synthesis has been found to vary depending on the catalyst used. In the presence of catalysts like sulfuric acid and phosphotungstic acid, the reaction kinetics were determined to be second order with respect to both the acid (monobutyl maleate) and the alcohol. pan.plppor.az Similarly, the synthesis of dibutyl maleate using a PTSA/PANI catalyst was also found to be a second-order reaction. researchgate.net In contrast, the reaction catalyzed by tetrabutyl zirconate was observed to be very slow and dependent only on the acid concentration. pan.pl For the copolymerization of vinyl acetate and dibutyl maleate, the kinetics were found to change with varying monomer molar ratios.

The apparent activation energy (Ea) is a key parameter in understanding the temperature dependence of the reaction rate. For the synthesis of dibutyl maleate, different values of Ea have been determined under various catalytic conditions.

| Catalyst/System | Apparent Activation Energy (kJ/mol) | Reference |

|---|---|---|

| PTSA/PANI | 41.0 | researchgate.net |

| VAc/DBM Copolymerization | 41.2 | |

| Amberlyst-15 (Microwave-assisted) | 10.17 | researchgate.net |

| Acidic Cation Exchange Resin (Indion 225H/Amberlyst-15) | 299 (71.5 kcal/mol) | pan.plias.ac.inppor.az |

| Poly(vinyl acetate-co-dibutyl maleate) Latex Film (High-M) | 155 (37 kcal/mol) | conicet.gov.aracs.org |

| Poly(vinyl acetate-co-dibutyl maleate) Latex Film (M250K) | 188 (45 kcal/mol) | conicet.gov.aracs.org |

Reaction Order Determination

Continuous Water Removal Strategies for Enhanced Conversion

The esterification of maleic anhydride or maleic acid with butanol is a reversible reaction that produces water as a byproduct. To drive the reaction equilibrium towards the formation of dibutyl maleate and enhance the conversion rate, continuous removal of this water is crucial. smolecule.com Several strategies are employed in industrial settings to achieve this.

A common method involves the use of a Dean-Stark apparatus or a similar water separator in conjunction with a reflux condenser. google.com During the reaction, the azeotropic mixture of water and n-butanol is vaporized and then condensed. In the separator, the denser water settles at the bottom and is drawn off, while the lighter n-butanol is returned to the reaction vessel. google.com This continuous removal of water shifts the equilibrium, favoring the forward reaction and leading to a higher yield of the desired diester.

Another approach is the use of a distillation column . In this setup, the reaction mixture is fed into the column where the water-butanol azeotrope is removed as an overhead product. google.com The separated butanol can then be recycled back into the process. google.com This method is particularly effective for large-scale, continuous production.

The use of adsorbents , such as molecular sieves (like zeolite 4A), can also be employed to remove water from the reaction mixture. researchgate.netresearchgate.net These materials selectively adsorb water, thereby shifting the reaction equilibrium. This technique can be particularly useful in batch processes or when trying to achieve very low water content in the final product. researchgate.net Research has shown that the amount of water removed is proportional to the quantity of the adsorbent used. researchgate.net

Optimization of Synthesis Processes (e.g., Response Surface Methodology)

Response Surface Methodology (RSM) is a statistical technique used to optimize complex processes by evaluating the effects of multiple process variables and their interactions. researchgate.netresearchgate.net In the synthesis of dibutyl maleate, RSM has been effectively used to determine the optimal conditions for maximizing the reaction conversion and yield. researchgate.net

Key parameters that are often optimized using RSM include:

Molar ratio of reactants: The ratio of maleic acid or anhydride to butanol significantly influences the reaction rate and equilibrium position. researchgate.net

Catalyst loading: The concentration of the catalyst affects the reaction kinetics. researchgate.net

Reaction temperature: Temperature plays a crucial role in the reaction rate, with higher temperatures generally leading to faster reactions. researchgate.net

Reaction time: The duration of the reaction is optimized to achieve maximum conversion without leading to unwanted side reactions. researchgate.net

One study utilizing RSM for the microwave-assisted synthesis of dibutyl maleate with Amberlyst-15 as a heterogeneous catalyst reported a reaction conversion of 62.6% under optimized conditions. researchgate.net The optimal parameters were identified as a 1:3 acid to alcohol molar ratio, 5.5% (w/w) catalyst loading, a temperature of 70°C, and the use of 6% (w/w) molecular sieves over a 60-minute reaction time. researchgate.net A subsequent optimization based on the RSM model predicted a conversion of 64.77% with a 1:3.14 acid to alcohol molar ratio and a catalyst loading of 5.35% (w/w) at 77.19°C. researchgate.net

The following interactive table summarizes the optimized parameters from the aforementioned study:

| Parameter | Optimized Value | Predicted Conversion |

| Acid to Alcohol Mole Ratio | 1:3 | 62.6% |

| Catalyst Loading (% w/w) | 5.5 | 62.6% |

| Temperature (°C) | 70 | 62.6% |

| Molecular Sieves (% w/w) | 6 | 62.6% |

| Reaction Time (min) | 60 | 62.6% |

| RSM Model Predicted | ||

| Acid to Alcohol Mole Ratio | 1:3.14 | 64.77% |

| Catalyst Loading (% w/w) | 5.35 | 64.77% |

| Temperature (°C) | 77.19 | 64.77% |

Green Chemistry Considerations in Dibutyl Maleate Synthesis

In recent years, there has been a significant research focus on developing greener and more sustainable methods for synthesizing dibutyl maleate. pvcplast.net Traditional synthesis often relies on strong mineral acids like sulfuric acid as catalysts, which can cause equipment corrosion and generate significant amounts of acidic wastewater during neutralization. pvcplast.net

To address these environmental concerns, research has shifted towards the use of solid acid catalysts . pvcplast.net These catalysts, which include ion-exchange resins (e.g., Amberlyst-15, Indion 225H), zeolites, and phosphotungstic acid, offer several advantages. pvcplast.netias.ac.in They are generally less corrosive, more environmentally friendly, and can be easily separated from the reaction mixture and potentially reused, which reduces waste and improves process efficiency. pvcplast.netgoogle.com For instance, phosphotungstic acid has been identified as a highly active and selective catalyst for this esterification. Cation-exchange resins are also effective and avoid the need for a separate washing step, as is required with homogeneous acid catalysts. ias.ac.in

The development of processes that minimize waste and energy consumption is another key aspect of green chemistry in this context. The use of microwave-assisted synthesis, for example, can lead to significantly shorter reaction times and potentially lower energy input compared to conventional heating methods. researchgate.net Furthermore, the design of processes that allow for catalyst recycling contributes to a more sustainable and economical synthesis route. google.com

Polymer Chemistry of Dibutyl Maleate

Copolymerization with Vinyl Monomers

Dibutyl maleate (B1232345) readily participates in copolymerization reactions with a variety of vinyl monomers. This process allows for the modification of polymer properties, tailoring them for specific applications. DBM's bulky butyl groups can influence the reactivity of the monomer and the characteristics of the final copolymer.

The free radical copolymerization of dibutyl maleate with vinyl monomers is a common method for synthesizing a range of copolymers. This process is typically initiated by thermal initiators like 2,2′-azobis(isobutyronitrile) (AIBN). researchgate.netacs.orgrsc.org The mechanism involves the standard steps of initiation, propagation, and termination characteristic of free-radical polymerization.

During propagation, the growing polymer chain can add either a vinyl monomer or a dibutyl maleate monomer. The relative rates of these addition reactions are determined by the monomer reactivity ratios. Due to steric hindrance from its two bulky butyl groups, dibutyl maleate has a low tendency to homopolymerize but readily copolymerizes with electron-rich monomers. researchgate.net Scavenger studies have indicated that the copolymerization of DBM with monomers like ethyl vinyl ether proceeds via a free-radical mechanism. tandfonline.com

Dibutyl maleate is frequently copolymerized with vinyl acetate (B1210297) to produce polymers with improved flexibility and water resistance. atamanchemicals.comneuchem.com These copolymers are used in applications such as paints, adhesives, and coatings. atamanchemicals.comchemceed.comulprospector.com The incorporation of DBM into the polymer chain reduces the hardness and brittleness of the resulting polymer. atamanchemicals.com

The copolymerization can be carried out through various techniques, including solution, emulsion, and bulk polymerization. researchgate.netacs.orgtandfonline.com In solution polymerization, solvents like chloroform (B151607) can also act as chain transfer agents. researchgate.net Semicontinuous emulsion copolymerization of vinyl acetate and dibutyl maleate has been studied to control particle size and film properties. tandfonline.comcapes.gov.br Research has also explored reverse iodine transfer radical polymerization (RITP) to synthesize block copolymers of vinyl acetate and dibutyl maleate. colab.wsippi.ac.ir

The reactivity ratios for the VAc-DBM system indicate a tendency towards alternating copolymerization, with both reactivity ratios being much less than 1. researchgate.net The product of the reactivity ratios (r_VAc * r_DBM) is significantly less than one, confirming this alternating behavior. rsc.orgrsc.org

Table 1: Reactivity Ratios for Vinyl Acetate (VAc) and Dibutyl Maleate (DBM) Copolymerization

| Polymerization Method | r_VAc | r_DBM | r_VAc * r_DBM | Reference |

|---|---|---|---|---|

| Free-radical solution in chloroform (Mn ≤ 10⁴ g/mol ) | 0.1135 | 0.0562 | 0.0064 | rsc.orgrsc.org |

| Free-radical solution in chloroform (Mn ≈ 2 x 10⁴ g/mol ) | 0.1911 | 0.0381 | 0.0073 | rsc.org |

| Free-radical solution in chloroform (eKT method) | 0.1102 | 0.0421 | rsc.org | |

| Free-radical solution in chloroform (MH method) | 0.1135 | 0.0562 | researchgate.net | |

| Batch Emulsion Polymerization | 0.171 | 0.0406 | conicet.gov.ar |

Data sourced from multiple research findings.

Dibutyl maleate can be copolymerized with styrene (B11656) using free radical polymerization techniques. researchgate.netnih.gov These copolymers find use in various applications, including as lubricant additives. researchgate.net The presence of oxygen during the copolymerization of styrene with diethyl maleate (a similar dialkyl maleate) can lead to the maleate acting as a chain transfer agent rather than a comonomer. doi.org

Studies on the copolymerization of organotin monomers, such as dibutyltin (B87310) maleate (DBTM), with styrene have been conducted to determine reactivity ratios. nih.govresearchgate.net While not identical to DBM, these studies provide insight into the behavior of maleate structures in copolymerization with styrene.

The copolymerization of dibutyltin maleate (DBTM), an organotin analogue of DBM, with butyl acrylate (B77674) (BA) has been investigated. nih.gov The study, which employed the Fineman-Ross method, revealed that the DBTM monomer is less reactive towards adding its own units compared to adding BA units. nih.gov Conversely, the BA radical is more reactive towards adding its own units. nih.gov This suggests a significant difference in the reactivity of the two monomers in this specific system.

Copolymerization with Butyl Acrylate (BA)

Reactivity Ratios in Dibutyl Maleate Copolymerization

The concept of monomer reactivity ratios is crucial for understanding and predicting the composition of copolymers. These ratios, denoted as r1 and r2, describe the relative preference of a growing polymer chain ending in one monomer to add the same monomer (homopropagation) versus the other monomer (cross-propagation).

For the copolymerization of two monomers, M1 and M2, the reactivity ratios are defined as:

r1 = k11 / k12

r2 = k22 / k21

where k represents the rate constants for the propagation reactions.

Due to the steric hindrance caused by its two bulky ester groups, dibutyl maleate (and dialkyl maleates in general) exhibits a low tendency to homopolymerize. researchgate.net This results in a reactivity ratio (r_DBM) that is typically very low, often close to zero, in copolymerizations with various comonomers. tandfonline.com

For instance, in the copolymerization of ethyl vinyl ether and dibutyl maleate, both monomer reactivity ratios were found to be practically zero, indicating a strong tendency for the monomers to alternate regularly along the polymer chain. tandfonline.com

Studies involving vinyl acetate (VAc) and dibutyl maleate (DBM) have consistently shown that both reactivity ratios are much less than 1, which promotes the formation of an alternating copolymer. researchgate.netconicet.gov.ar The product of the reactivity ratios (r1r2) for VAc and DBM is very small, further supporting the tendency toward alternation. rsc.orgrsc.org

The determination of these reactivity ratios is often accomplished using methods like the Fineman-Ross, Kelen-Tudos, or Mayo-Lewis equations, based on data from low-conversion polymerizations. nih.gov

Table 2: Reactivity Ratios for Dibutyltin Maleate (DBTM) with Styrene (ST) and Butyl Acrylate (BA)

| Comonomer Pair | r1 (DBTM) | r2 (ST/BA) | Method | Reference |

|---|---|---|---|---|

| DBTM / BA | 0.0248 | 24.431 | Fineman-Ross | nih.gov |

Data derived from studies on organotin analogues of dibutyl maleate.

Determination Methods (e.g., Fineman-Ross Method)

The reactivity ratios of monomers in a copolymerization reaction are crucial parameters for understanding the copolymer's composition and microstructure. nih.gov These ratios, denoted as r1 and r2, indicate the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. nih.gov Several methods are employed to determine these reactivity ratios from experimental data, with the Fineman-Ross (FR) method being a classical and widely used approach. scielo.orgmdpi.comnih.gov

The Fineman-Ross method provides a linear equation that allows for the graphical determination of reactivity ratios from low conversion copolymerization data. scielo.orgnih.gov The equation relates the molar ratio of the monomers in the feed (f) to their molar ratio in the resulting copolymer (F). scielo.org By plotting a function of these ratios, a straight line is obtained where the slope and intercept correspond to the reactivity ratios, r1 and r2. rsc.org

For the copolymerization of vinyl acetate (VAc) and dibutyl maleate (DBM), the Fineman-Ross method has been utilized to determine their reactivity ratios. In a study involving the free-radical solution copolymerization of VAc and DBM in chloroform, the reactivity ratios were calculated using the Fineman-Ross method, among others. researchgate.net Similarly, the reactivity ratios for the copolymerization of organotin monomers like dibutyltin maleate (DBTM) with styrene (ST) and butyl acrylate (BA) have been calculated using the Fineman-Ross method. mdpi.com

While the Fineman-Ross method is foundational, other methods like the Kelen-Tüdös (KT) method and its extended versions are also employed to improve accuracy and minimize bias in the data. scielo.orgrsc.orgresearchgate.net The Kelen-Tüdös method introduces an arbitrary constant to distribute the data more uniformly, providing a more reliable estimation of reactivity ratios. rsc.org For instance, in the copolymerization of VAc and DBM, the extended KT method yielded reactivity ratios of 0.1102 for VAc and 0.0421 for DBM. researchgate.netresearchgate.net Another approach, the Meyer-Lowry (MH) method, provided values of 0.1135 and 0.0562, respectively. researchgate.netresearchgate.net

The determination of reactivity ratios is essential as it offers insights into the copolymerization behavior. For example, in the copolymerization of dibutyltin maleate (DBTM) and butyl acrylate (BA), the calculated reactivity ratios (r1 = 0.0248 for DBTM and r2 = 24.431 for BA) indicate that DBTM is less reactive towards adding another DBTM unit compared to a BA unit, while BA is more reactive towards adding another BA unit. mdpi.com

Influence of Monomer Molar Ratios on Copolymer Composition

The molar ratio of monomers in the initial feed significantly influences the composition of the resulting copolymer. This is a fundamental principle in polymer chemistry, as the relative amounts of each monomer directly affect the probability of their incorporation into the growing polymer chain. nih.gov

Experimental data from the copolymerization of VAc and DBM at various initial feed molar ratios demonstrates this trend. For instance, conversion-time curves for molar ratios of [VAc]:[DBM] of 1:1, 5:1, and 10:1 show that a higher proportion of VAc results in a faster reaction conversion.

The composition of the final copolymer is also dictated by these initial ratios, in conjunction with the monomer reactivity ratios. Even when one monomer is more reactive, the composition of the feed will drive the incorporation of both monomers into the polymer chain. nih.gov For the VAc-DBM system, while VAc is more reactive, the presence of DBM in the feed ensures its incorporation, leading to a copolymer with a specific composition determined by the initial conditions.

Under certain conditions, such as batch emulsion polymerization of VAc and DBM with a 4:1 weight ratio, the copolymer composition has been observed to remain close to the monomer feed ratio throughout the polymerization process, as confirmed by 1H NMR analysis. acs.org This suggests a relatively consistent incorporation of both monomers, leading to a more uniform copolymer composition. acs.org

Impact of Dibutyl Maleate as Comonomer on Polymer Properties

The incorporation of dibutyl maleate (DBM) as a comonomer in polymer chains can significantly alter the properties of the resulting material. These modifications are often targeted to enhance performance for specific applications in industries such as paints, coatings, adhesives, and plastics. atamanchemicals.comneuchem.comnayakem.com

Modification of Mechanical Properties and Flexibility

Dibutyl maleate is frequently used to improve the flexibility and reduce the brittleness of polymers. atamanchemicals.comneuchem.com When copolymerized with monomers like vinyl acetate, DBM acts as an internal plasticizer, increasing the free volume between polymer chains and allowing for greater chain mobility. atamankimya.com This results in a softer and more flexible material. neuchem.commultichemexports.com

The copolymerization of DBM with vinyl acetate produces copolymers that are less hard and brittle than polyvinyl acetate (PVAc) homopolymers. atamanchemicals.comspecialchem.com This enhanced flexibility is a key attribute for applications such as adhesives and coatings, where the ability to conform to surfaces and withstand movement without cracking is crucial. neuchem.commultichemexports.com In the context of PVC, grafting dibutyl maleate onto the PVC backbone has been shown to improve mechanical properties. plaschina.com.cn Similarly, when used as a plasticizer for polylactic acid (PLA), DBM reduces the material's inherent rigidity and brittleness. researchgate.net

The following table summarizes the effect of DBM on the mechanical properties of PLA:

| Property | Neat PLA | PLA + 12 wt% Dibutyl Maleate | PLA + 12 wt% Dibutyl Fumarate (B1241708) |

| Young's Modulus | Higher | Lower | Lower than DBM plasticized |

| Elongation at Break | Lower | Higher | Higher than DBM plasticized |

| Data derived from studies on plasticized PLA, indicating the general trend of increased flexibility with the addition of dibutyl esters. researchgate.net |

Enhancement of Film Water Resistance

The inclusion of dibutyl maleate in polymer formulations can significantly enhance the water resistance of the resulting films. nayakem.comcontimpex.comglobalchemsources.com This property is particularly valuable for applications such as exterior paints, coatings, and adhesives that are exposed to moisture. atamankimya.comarpadis.com

The hydrophobic nature of the butyl groups in DBM contributes to this increased water resistance. atamankimya.comarpadis.com When DBM is copolymerized with monomers like vinyl acetate, the resulting polymer film exhibits increased hydrophobicity. atamankimya.comarpadis.com This reduces the film's tendency to absorb water, thereby improving its stability and durability in humid or wet environments. nayakem.comglobalchemsources.com

For instance, copolymers of vinyl acetate and dibutyl maleate are used in the manufacturing of paints to provide higher stability to water. nayakem.comglobalchemsources.com The use of DBM as a comonomer in polyvinyl acetate (PVAc) latex films has been shown to increase the hydrophobicity and water resistance of the films. atamankimya.comarpadis.com This makes them suitable for use as water-resistant films and in adhesives where moisture resistance is a critical performance factor. nayakem.commultichemexports.comcontimpex.com

Alteration of Glass Transition Temperature

The glass transition temperature (Tg) is a critical property of polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The incorporation of dibutyl maleate as a comonomer has a notable effect on the Tg of the resulting polymer.

For example, in copolymers of vinyl acetate and dibutyl maleate, the Tg is lower than that of pure polyvinyl acetate. conicet.gov.ar This reduction in Tg is directly related to the amount of DBM incorporated into the copolymer. In a study of poly(vinyl acetate-co-dibutyl maleate) latex films prepared from a 4:1 weight ratio of VAc to DBM, the resulting polymer exhibited a distinct glass transition temperature lower than that of pure PVAc. conicet.gov.aracs.org Specifically, one set of these copolymers showed a pronounced Tg at 24 °C, while another set with a lower molecular weight had a major transition at around 18 °C. conicet.gov.ar

This ability to lower the Tg is advantageous in applications like adhesives and coatings, where a lower Tg can improve film formation and flexibility at ambient temperatures. cn-pci.com The modification of Tg by DBM allows for the tailoring of polymer properties to meet the requirements of specific applications. specialchem.com

Improvement of UV Filtration Power

Incorporating dibutyl maleate into polymer formulations can enhance their ability to filter ultraviolet (UV) radiation. atamankimya.comarpadis.com This property is particularly beneficial for outdoor applications such as paints and coatings, where UV exposure can lead to degradation of the polymer and the underlying substrate. atamanchemicals.comnayakem.comglobalchemsources.com

Copolymers of vinyl acetate and dibutyl maleate are used in the manufacturing of paints to provide higher stability to ultraviolet light. nayakem.comglobalchemsources.com The presence of DBM in the polymer matrix helps to absorb or block UV radiation, thereby protecting the material from photodegradation. atamanchemicals.com This leads to improved durability and color retention of the paint or coating over time. atamankimya.comarpadis.com

Dibutyl Maleate in Specialty Polymer Applications

Adhesives and Coatings Formulations

Dibutyl maleate is extensively used as a co-monomer in the emulsion polymerization of vinyl and acrylic polymers, which are foundational components of many adhesives and coatings. celanese.comsolechem.euchemceed.comadakem.com Its primary function in these formulations is to act as an internal plasticizer, effectively reducing the hardness and brittleness of polymers like vinyl acetate homopolymers. specialchem.comataman-chemicals.com The incorporation of DBM lowers the polymer's glass transition temperature (Tg) and minimum film forming temperature (MFFT), which improves the flexibility and durability of the resulting films. specialchem.comataman-chemicals.com

In coatings, DBM enhances key properties such as adhesion, flexibility, and waterproofing. ataman-chemicals.compvcplast.netarpadis.comatamanchemicals.comatamankimya.com It also contributes to better UV stability. ataman-chemicals.compvcplast.netarpadis.comatamanchemicals.com For adhesives, particularly pressure-sensitive acrylic adhesives, DBM improves flexibility and tackiness. multichemexports.com The use of DBM in vinyl acetate copolymers leads to flexible, continuous films with good aesthetic qualities, suitable for various applications, including skin care. google.com

Table 1: Effect of Dibutyl Maleate (DBM) on Polymer Properties in Coatings & Adhesives

| Property | Effect of DBM Incorporation | Source(s) |

|---|---|---|

| Glass Transition Temperature (Tg) | Lowers Tg | specialchem.com, ataman-chemicals.com |

| Minimum Film Forming Temp. (MFFT) | Lowers MFFT | specialchem.com |

| Flexibility | Increases | ataman-chemicals.com, solechem.eu, specialchem.com, ataman-chemicals.com |

| Brittleness/Hardness | Reduces | specialchem.com, ataman-chemicals.com |

| Adhesion | Improves | ataman-chemicals.com, atamanchemicals.com, pvcplast.net, multichemexports.com |

| Water Resistance / Waterproofing | Improves | ataman-chemicals.com, pvcplast.net, arpadis.com, multichemexports.com |

Applications in Synthetic Lubricants

Dibutyl maleate is a component in the formulation of synthetic lubricants. chemceed.comatamanchemicals.comatamankimya.comulprospector.comindiamart.com Its ester chemistry provides desirable properties for lubricant applications. While detailed performance data in specific lubricant formulations is proprietary, its inclusion suggests a role in modifying viscosity, improving thermal stability, or acting as a lubricity additive. It is often listed as an ingredient for applications in plastisols, dispersions, and coatings, in addition to synthetic lubricants. chemceed.comatamankimya.comulprospector.com

Utilization in Resins and Emulsions for Paper and Textile Industries

In the paper and textile industries, dibutyl maleate is used in the preparation of various resins and emulsions. ataman-chemicals.compvcplast.netarpadis.comatamanchemicals.comatamankimya.com For textiles, it serves as a component in coatings and finishing agents. solechem.eu In the paper industry, it is used as a dipping agent. ataman-chemicals.compvcplast.netarpadis.comatamankimya.com The incorporation of DBM into polymer emulsions for these industries helps to impart properties such as flexibility and water resistance to the final products. ataman-chemicals.compvcplast.netarpadis.com

Role in Polyaspartic Technology via Michael Addition Reactions

A significant application for dibutyl maleate is in the synthesis of polyaspartic esters, a key development in polymer technology. ataman-chemicals.comwikipedia.org This process involves the Michael addition reaction, where an amine is reacted with a dialkyl maleate, such as dibutyl maleate or diethyl maleate. ataman-chemicals.comwikipedia.orgatamankimya.comturboliner.com This reaction converts a primary amine into a secondary amine and introduces bulky ester groups, which creates steric hindrance. turboliner.com

The resulting polyaspartic esters are valuable co-reactants for aliphatic polyisocyanates in producing two-component polyurethane coatings. turboliner.com The steric hindrance slows the reaction kinetics between the secondary amines and the isocyanate groups, extending the pot-life and allowing for manual application by brush or roller, which is not feasible with traditional fast-reacting pure polyurea systems. turboliner.com These polyaspartic-based products are used to formulate high-performance, low-VOC coatings, adhesives, sealants, and elastomers. ataman-chemicals.comwikipedia.orgatamankimya.com

Research on Dibutyl Maleate as a Plasticizer Alternative

Dibutyl maleate has been the subject of research as a potential alternative to traditional phthalate (B1215562) plasticizers, which are facing scrutiny. dtu.dkresearchgate.net Studies have investigated its effectiveness in plasticizing polymers like polyvinyl chloride (PVC) and poly(lactic acid) (PLA).

Research has shown that maleate-based chemicals, including DBM, can function as plasticizers. oup.com For instance, in a systematic screening for a polyvinyl butyral (PVB) binder system, dibutyl maleate was identified as a promising and less toxic alternative to dibutyl phthalate (DBP), although it required a co-plasticizer like polyethylene (B3416737) glycol (PEG) to achieve adequate strength. dtu.dk

However, the performance and environmental profile of DBM are often compared with other ester-based plasticizers, such as succinates and fumarates. In studies with PLA, specimens plasticized with dibutyl fumarate (the trans-isomer) showed a lower glass transition temperature and higher elongation at break compared to those plasticized with dibutyl maleate (the cis-isomer), indicating a difference in plasticizing efficiency based on the isomer's chemical structure. researchgate.net Other research has noted that while maleate chemicals have potential as plasticizers, they may exhibit poorer biodegradation rates compared to succinate-based alternatives. oup.com Furthermore, some toxicological studies on various cell lines have suggested that maleate and fumarate derivatives may be more detrimental than dibenzoate and succinate (B1194679) derivatives, making the latter preferable as "green plasticizers". oup.comnih.gov

Table 2: Comparative Research Findings on Dibutyl Maleate (DBM) as a Plasticizer

| Polymer | Research Focus | Key Findings | Source(s) |

|---|---|---|---|

| Poly(lactic acid) (PLA) | Comparison with Dibutyl Fumarate (DBF) | DBM was less effective at lowering Tg and increasing elongation at break compared to its trans-isomer, DBF. | researchgate.net |

| Polyvinyl Butyral (PVB) | Alternative to Dibutyl Phthalate (DBP) | DBM was identified as a promising alternative to DBP but required a co-plasticizer (PEG) for optimal mechanical properties. | dtu.dk |

| Polyvinyl Chloride (PVC) | General Plasticizing Effect | Maleate plasticizers, including DBM, were evaluated for their dynamic elastic moduli in PVC blends. | researchgate.net |

| General | Toxicological Screening | Maleate derivatives were found to be more detrimental to certain testicular cell lines in vitro compared to succinate and dibenzoate alternatives. | nih.gov |

Comparative Studies with Phthalate Plasticizers and Other Alternatives

Dibutyl maleate is often considered an alternative to traditional phthalate plasticizers, such as dibutyl phthalate (DBP), due to concerns over the potential health effects of phthalates. dtu.dkjst.go.jp Research has shown that DBM can serve as an effective plasticizer in various polymer formulations, including those based on polyvinyl chloride (PVC). neuchem.com

In comparative studies, DBM's performance is evaluated against a range of plasticizers. For instance, in PVC applications, maleate plasticizers like dioctyl maleate (DOM) are used to enhance flexibility and are compared with phthalates like dioctyl phthalate (DOP) and dioctyl terephthalate (B1205515) (DOTP). quora.com Adipate-based plasticizers, such as dioctyl adipate (B1204190) (DOA), are also common alternatives known for conferring good low-temperature flexibility. polymeradd.co.th

A systematic screening of plasticizers for polyvinyl butyral (PVB) based binder systems identified dibutyl maleate, along with dibutyl adipate and Pycal 94, as promising and less toxic alternatives to the commonly used dibutyl phthalate. dtu.dkresearchgate.net While Pycal 94 showed the advantage of not requiring a co-plasticizer, both dibutyl maleate and dibutyl adipate systems benefited from the addition of a co-plasticizer like polyethylene glycol (PEG) to achieve adequate strength. dtu.dkresearchgate.net

Studies on the rheological properties of PVC blends have compared maleate plasticizers, including dibutyl maleate, with the widely used di(2-ethylhexyl) phthalate (DEHP). researchgate.netmdpi.com The results indicate that the length of the alkyl side-chain in maleate and succinate diesters is a dominant factor in determining the rheological response of the plasticized PVC. mdpi.com

Table 1: Comparison of Plasticizer Properties and Applications

| Plasticizer Group | Key Benefits | Typical Applications | Common Examples |

|---|---|---|---|

| Maleate | Good flexibility, wide temperature range. polymeradd.co.th | Wires, cables, insulation, automotive parts. polymeradd.co.th | Dibutyl maleate (DBM), Dioctyl maleate (DOM) quora.compolymeradd.co.th |

| Phthalate | Excellent flexibility, low-temperature stability. polymeradd.co.th | Flexible films, sheets, cables, flooring. polymeradd.co.th | Di(2-ethylhexyl) phthalate (DEHP/DOP), Dibutyl phthalate (DBP) quora.compolymeradd.co.th |

| Adipate | Excellent flexibility, low-temperature stability. polymeradd.co.th | Flexible films, sheets, cables, flooring. polymeradd.co.th | Dioctyl adipate (DOA), Diisodecyl adipate (DIDA) polymeradd.co.th |

| Terephthalate | Enhances flexibility and durability. | Shoe soles, cables, PVC products. | Dioctyl terephthalate (DOTP) |

| Benzoate | Excellent solvating properties. polymeradd.co.th | Flexible films, bottles, medical devices. polymeradd.co.th | Diethylene glycol dibenzoate (DEGB), Dipropylene glycol dibenzoate (DPGB) polymeradd.co.th |

| Citrate (B86180) | Excellent flexibility, low-temperature stability. polymeradd.co.th | Food packaging, medical devices, children's toys. polymeradd.co.th | Acetyl tributyl citrate (ATBC), Tributyl citrate (TBC) polymeradd.co.th |

Evaluation in Polyvinyl Butyral (PVB) Binder Systems

Dibutyl maleate has been specifically investigated as a plasticizer in polyvinyl butyral (PVB) binder systems, which are crucial in applications like tape casting for ceramic manufacturing. dtu.dkresearchgate.netresearchgate.net In these systems, the plasticizer's role is to lower the glass transition temperature (Tg) of the polymer, rendering the green body more flexible and reducing internal stress to prevent defects like cracking. researchgate.net

A study systematically screened several plasticizers for a PVB-based binder system using ethanol (B145695) as a solvent. dtu.dkresearchgate.net This research identified dibutyl maleate, dibutyl adipate, and Pycal 94 as viable, less toxic alternatives to dibutyl phthalate. dtu.dkresearchgate.netresearchgate.net It was found that for systems based on dibutyl maleate and dibutyl adipate, the addition of polyethylene glycol (PEG 600) as a co-plasticizer was necessary to maintain adequate strength. dtu.dk However, high concentrations of PEG 600 led to opaqueness and sweating, suggesting limited compatibility with PVB. dtu.dk The study concluded that for dibutyl maleate, a reduction in the PEG 600 content would be a beneficial approach to optimize the formulation. dtu.dk

The viscosity of tape casting slurries is another critical parameter. Research showed that slurries containing dibutyl maleate had viscosities in the range of 3100–3300 mPa·s, which was comparable to those with dibutyl phthalate and dibutyl adipate. dtu.dk

Table 2: Performance of Plasticizers in a PVB Binder System

| Plasticizer | Co-plasticizer Requirement | Observations | Slurry Viscosity (at 10 s⁻¹) |

|---|---|---|---|

| Dibutyl Maleate | Requires PEG 600 for adequate strength. dtu.dk | Overly strong and inflexible tape at certain compositions, suggesting a need to adjust PEG 600 content. dtu.dk | ~3100 - 3300 mPa·s dtu.dk |

| Dibutyl Phthalate | (Reference) | - | ~3100 - 3300 mPa·s dtu.dk |

| Dibutyl Adipate | Requires PEG 600 for adequate strength. dtu.dk | - | ~3100 - 3300 mPa·s dtu.dk |

| Pycal 94 | Does not require a co-plasticizer. dtu.dkresearchgate.net | Preferred as a PEG 600-free system. dtu.dk | ~2500 mPa·s dtu.dk |

Considerations for Chemical Compatibility in Polymer Systems

The chemical compatibility of dibutyl maleate with the polymer matrix and other additives is a critical factor for its successful application. dtu.dk DBM is used as a comonomer in the polymerization of vinyl and acrylic emulsions for paints and adhesives. atamankimya.com It can be copolymerized with monomers such as vinyl acetate, acrylates, and styrene to produce flexible polymers. multichemexports.comatamankimya.com

Dibutyl Maleate in Advanced Organic Synthesis

Role as a Key Chemical Intermediate

Dibutyl maleate (B1232345) is established as a significant intermediate in the chemical industry for the synthesis of numerous organic compounds. atamanchemicals.comsilverfernchemical.comthegoodscentscompany.com It is utilized in the production of a diverse range of materials, including paints, adhesives, copolymers, and plastics. atamanchemicals.comatamankimya.com The reactivity of its olefinic double bond permits various addition reactions, making it a valuable precursor for creating more complex molecules. celanese.com DBM serves as an intermediate in the manufacturing of pharmaceuticals, agricultural products, and pigments. atamanchemicals.comatamankimya.com Furthermore, it is a key component in the synthesis of sulfosuccinate (B1259242) surfactants, which are powerful wetting agents employed in detergent and paint formulations. atamanchemicals.comthegoodscentscompany.com The compound's ability to be chemically transformed into other valuable substances solidifies its role as a fundamental intermediate in organic synthesis. atamanchemicals.comwikipedia.org

Synthesis of Succinic Acid Derivatives

A significant application of dibutyl maleate as an intermediate is in the production of succinic acid derivatives. atamanchemicals.comatamanchemicals.comcelanese.com These derivatives are valuable in many areas of organic chemistry. celanese.com The conversion is typically achieved through the hydrogenation of the double bond in the maleate backbone, which saturates the molecule to form dibutyl succinate (B1194679). atamanchemicals.comknowledge-sourcing.com This transformation is a foundational step for accessing a variety of compounds based on the succinic acid scaffold. celanese.comknowledge-sourcing.com For instance, recent studies have demonstrated the synthesis of dibutyl 2-cyclohexylsuccinate through the radical hydroalkylation of dibutyl maleate, showcasing a modern approach to creating substituted succinate esters. acs.orgnih.govresearchgate.net Acetylation is another process through which DBM can be converted into useful succinic acid derivatives. atamanchemicals.comknowledge-sourcing.com

Dienophile in Diels-Alder Reactions

Dibutyl maleate can function as a dienophile in Diels-Alder reactions, a powerful class of pericyclic reactions used to form six-membered rings. atamanchemicals.comcelanese.comknowledge-sourcing.com The electron-withdrawing nature of the two ester groups activates the double bond for cycloaddition with a conjugated diene. celanese.com This reactivity allows for the construction of cyclic and bicyclic structures that are important in synthetic chemistry. atamanchemicals.com However, research indicates that dibutyl maleate can be a relatively inert dienophile, sometimes requiring high temperatures to proceed effectively. In certain reaction systems, such as the tandem esterification of maleic anhydride (B1165640) in n-butanol, the in-situ formed dibutyl maleate does not readily undergo the Diels-Alder reaction. researchgate.net Studies comparing dienophiles have shown that fumarates, the trans-isomers of maleates, are often better candidates for this type of cycloaddition. researchgate.net

Radical Hydroalkylation of Olefins

Recent advancements have highlighted the use of dibutyl maleate in photoinduced intermolecular radical hydroalkylation reactions, enabling the formation of C(sp³)–C(sp³) bonds. acs.orgnih.govresearchgate.net This methodology provides a modern, sustainable approach for the reductive coupling of alkyl halides with electron-deficient olefins like DBM. acs.org

A key aspect of this modern hydroalkylation method is the use of ligated boryl radicals (LBRs) to mediate a halogen-atom transfer (XAT) process. acs.orgnih.gov Specifically, N-heterocyclic carbene (NHC)-ligated boryl radicals have been identified as highly effective radical chain carriers for this transformation. acs.orgresearchgate.net The process is initiated by the generation of a carbon-centered radical from an alkyl halide via XAT with the boryl radical. nih.gov This alkyl radical then adds to the double bond of dibutyl maleate. acs.org A subsequent hydrogen atom transfer (HAT) from the NHC-ligated borane (B79455) to the resulting radical adduct completes the catalytic cycle, yielding the hydroalkylated product and regenerating the boryl radical. acs.orgnih.gov

A study evaluating various ligated boranes found that an NHC-ligated borane, referred to as B1, was uniquely suited for promoting the desired reactivity, while other amine- and phosphine-ligated boranes were ineffective. acs.orgnih.gov

Table 1: Evaluation of Ligated Boranes in the Hydroalkylation of Dibutyl Maleate

| Entry | Ligated Borane | Product Yield (%)¹ |

|---|---|---|

| 1 | NHC-Ligated Borane (B1) | 75 |

| 2 | Pyridine-Ligated Borane (B2) | 0² |

| 3 | Other Ligated Boranes (B3-B5) | 0 |

¹ ¹H NMR yield of dibutyl 2-cyclohexylsuccinate. nih.gov ² Quantitative reduction of dibutyl maleate to dibutyl succinate was observed. acs.orgresearchgate.net

The radical hydroalkylation is driven by direct irradiation with UV-A light (e.g., 390 nm), which initiates the radical chain process without the need for an external photocatalyst. acs.orgresearchgate.netorganic-chemistry.org The reaction begins with the photo-homolysis of the alkyl iodide, generating an alkyl radical. acs.org This radical is then trapped by the electron-poor double bond of dibutyl maleate. acs.org This photochemical approach is advantageous due to its operational simplicity and cost-effectiveness, avoiding the use of transition metal catalysts or harsh thermal conditions. acs.org Mechanistic studies, including a quantum yield measurement of 1.4, confirm the occurrence of a radical chain mechanism. nih.gov

The photoinduced hydroalkylation protocol demonstrates a broad scope with respect to the alkyl halide coupling partner. acs.org The methodology is effective for a diverse range of tertiary, secondary, and primary alkyl iodides, which all yield the desired hydroalkylated adducts in good to excellent yields. acs.orgnih.gov For instance, the reaction of dibutyl maleate with iodocyclohexane, 2-iodopropane, and 2-iodobutane (B127507) proceeded efficiently. acs.org The length of the alkyl chain in primary iodides was also found to have little impact on the reactivity. acs.org However, under the optimized conditions, the protocol was not able to activate less reactive alkyl bromides. acs.org

Table 2: Radical Hydroalkylation of Dibutyl Maleate with Various Alkyl Iodides

| Alkyl Iodide | Product | Yield (%)¹ |

|---|---|---|

| Iodocyclohexane | Dibutyl 2-cyclohexylsuccinate | 81 |

| 2-Iodopropane | Dibutyl 2-isopropylsuccinate | 87 |

| 2-Iodobutane | Dibutyl 2-sec-butylsuccinate | 80 |

| 1-Iodohexane | Dibutyl 2-hexylsuccinate | 93 |

| 1-Iodooctane | Dibutyl 2-octylsuccinate | 78 |

¹ Isolated yields after column chromatography. acs.org

Environmental Fate and Biological Interactions of Dibutyl Maleate

Biodegradation Studies

The environmental persistence of dibutyl maleate (B1232345) is largely determined by its susceptibility to biodegradation by microorganisms.

Primary Degradation Pathways in Environmental Media

In environmental media such as soil and water, the primary degradation of dibutyl maleate is expected to occur through hydrolysis. atamanchemicals.com This process involves the breaking of the ester bonds, leading to the formation of butyl hydrogen maleate and n-butanol. atamanchemicals.com Further degradation of these intermediates can then occur. Studies have demonstrated that the primary degradation of DBM in the presence of microorganisms can be rapid, with complete breakdown observed within three days in some tests. science.govnih.gov Another study utilizing the bacterium Rhodococcus rhodocrous reported a biodegradation half-life of 8.9 days for dibutyl maleate. researchgate.net

Mineralization Fractions and Rates

Mineralization refers to the complete breakdown of an organic compound to its inorganic constituents, such as carbon dioxide and water. In biodegradation tests, the total mineralized fraction of dibutyl maleate has been observed to reach a constant value of approximately 65% over time. science.govnih.govresearchgate.net This indicates a significant portion of the carbon in the DBM molecule is converted to CO2 by microbial activity.

Ecotoxicological Considerations and Environmental Impact

The distribution of dibutyl maleate in the environment is influenced by its physical and chemical properties.

Distribution in Environmental Compartments (Soil, Water, Air)

When released into the environment, transport predictions indicate that dibutyl maleate would primarily concentrate in soils and waters, with minimal impact on the air. science.govnih.gov This is due to its low vapor pressure and its tendency to associate with soil particles and water. osti.gov Specifically, DBM is expected to have a high affinity for soil organic matter, which would limit its mobility in soil and its potential to leach into groundwater. osti.govepa.gov While volatilization losses from soil are predicted to be minimal, its estimated atmospheric half-life, based on reactions with hydroxyl radicals, is approximately 7.5 hours. osti.gov

Studies on Biological System Interactions (Mechanistic Focus)

Dibutyl maleate has been shown to interact with biological systems, particularly in the context of the immune response.

Contact Sensitization and Adjuvant Effects

Dibutyl maleate has been identified as a skin sensitizer (B1316253), meaning it can cause an allergic skin reaction upon contact. oecd.org Mechanistic studies have revealed that DBM can enhance the sensitization process to other chemicals. jst.go.jpresearchgate.netnih.gov This is known as an adjuvant effect, where a substance boosts the immune response to an antigen. nih.govcdc.gov

In mouse models of contact hypersensitivity, DBM has been shown to enhance the response to fluorescein (B123965) isothiocyanate (FITC), a known sensitizer. jst.go.jpresearchgate.netnih.gov The underlying mechanism for this adjuvant effect involves the facilitation of the movement of antigen-presenting dendritic cells from the skin to the draining lymph nodes. jst.go.jpresearchgate.netjst.go.jp Dendritic cells play a crucial role in initiating and shaping the adaptive immune response. By increasing the trafficking of these cells, DBM effectively amplifies the sensitization process. jst.go.jpresearchgate.net Furthermore, DBM has been observed to increase the production of cytokines, which are signaling molecules that mediate and regulate immunity, in the draining lymph nodes. jst.go.jpresearchgate.netnih.gov

This adjuvant effect is not unique to DBM among related compounds. Its trans-isomer, dibutyl fumarate (B1241708) (DBF), and a structurally related plasticizer, di-n-butyl phthalate (B1215562) (DBP), have also demonstrated similar enhancing effects on contact sensitization through comparable mechanisms. jst.go.jpresearchgate.netresearchgate.net

Enhancement of Sensitization to Haptens (e.g., Fluorescein Isothiocyanate)

Research has shown that the application of DBM alongside FITC leads to a more robust CHS response compared to sensitization with FITC alone. jst.go.jpjst.go.jp This was observed in studies where the ear-swelling response, a common measure of CHS in mice, was significantly greater in mice treated with both DBM and FITC. jst.go.jp This enhancing effect was noted to be similar to that observed with di-n-butyl phthalate (DBP), a known immune adjuvant. jst.go.jpjst.go.jp

The mechanism behind this enhancement involves the trafficking of immune cells. Specifically, DBM facilitates the migration of FITC-presenting CD11c+ dendritic cells from the skin to the draining lymph nodes. jst.go.jpjst.go.jp This increased trafficking of antigen-presenting cells to the lymph nodes is a critical step in the initiation of an adaptive immune response.

Immunological Mechanisms (e.g., Cytokine Production, T Helper Responses)

The adjuvant effect of dibutyl maleate on contact hypersensitivity is associated with specific immunological mechanisms, including the modulation of cytokine production and T helper (Th) cell responses. jst.go.jpjst.go.jp Cytokines are signaling molecules that play a crucial role in directing the nature of an immune response.

In studies involving the co-administration of DBM with FITC, an increase in cytokine production by the draining lymph nodes was observed. jst.go.jpjst.go.jp While the specific cytokine profile can vary, the enhancement of interferon-gamma (IFN-γ) production has been noted. jst.go.jpresearchgate.net IFN-γ is a hallmark cytokine of a Th1-type immune response, which is typically associated with cell-mediated immunity and the activation of macrophages. nih.gov In contrast, some other chemical adjuvants, like di-n-butyl phthalate (DBP), have been linked to a polarization towards a T helper type 2 (Th2) response, characterized by the production of interleukin-4 (IL-4). jst.go.jp The production of different cytokines can lead to different types of immune responses; for instance, Th2 responses are often involved in allergic reactions. frontiersin.org

The table below summarizes the key immunological effects observed with Dibutyl Maleate in sensitization studies.

| Immunological Parameter | Observation with Dibutyl Maleate | Reference |

| Contact Hypersensitivity (CHS) Response | Enhanced when co-administered with FITC | jst.go.jpjst.go.jp |

| Dendritic Cell (DC) Trafficking | Facilitated trafficking of FITC-presenting CD11c+ DCs to draining lymph nodes | jst.go.jpjst.go.jp |

| Cytokine Production | Increased production by draining lymph nodes | jst.go.jpjst.go.jp |

| T Helper Response | Associated with enhanced IFN-γ production (indicative of a Th1 response) | jst.go.jpresearchgate.net |

In Vitro Studies on Specific Cell Lines (e.g., Male Germline Stem Cells)

The effects of dibutyl maleate have also been investigated in vitro on specific cell types, including male germline stem cells (GSCs). mdpi.comnih.gov These studies are crucial for understanding the potential impacts of the compound at a cellular level, particularly concerning reproductive health.

Effects on Cell Cluster Formation and Growth

In vitro studies on mouse spermatogonial stem cells (SSCs), a type of male germline stem cell, have shown that DBM can have detrimental effects on their viability and proliferation. mdpi.comnih.gov A key measure in these studies is the formation and growth of cell "clusters," which represent aggregations of spermatogonia.

Exposure of SSCs to DBM resulted in a reduction in both the number and size of these cell clusters. nih.gov This suggests that DBM can negatively impact the survival of SSCs and inhibit the production of their descendants. A significant decrease in cluster number and size was observed, particularly at higher concentrations. nih.gov

Comparison with other Maleate/Fumarate Derivatives

When compared to other related compounds, the toxic effects of DBM on male germline stem cells are part of a broader trend observed with maleate and fumarate derivatives. mdpi.com Studies have indicated that several maleate derivatives significantly reduce both the viability and replication of spermatogonial cells. mdpi.com Fumarate derivatives have also been found to be detrimental. mdpi.com

For instance, diethyl maleate (DEM) also significantly reduced both the cluster number and size of SSCs. nih.gov These findings align with other research indicating that maleate derivatives can negatively impact testicular germ and somatic cells, suggesting they may not be ideal as alternative plasticizers. mdpi.com In contrast, some other classes of compounds, such as certain succinate (B1194679) and dibenzoate derivatives, have shown no detectable toxicity to SSCs in similar in vitro tests. mdpi.comnih.gov

The table below presents a comparison of the in vitro effects of Dibutyl Maleate and a related compound on male germline stem cell clusters.

| Compound | Effect on Cluster Number | Effect on Cluster Size | Reference |

| Dibutyl Maleate (DBM) | Reduced | Reduced | nih.gov |

| Diethyl Maleate (DEM) | Significantly Reduced | Significantly Reduced | nih.gov |

| Succinate Derivatives | No detrimental effects detected | No detrimental effects detected | nih.gov |

| Dibenzoate Derivatives | No detrimental effects detected | No detrimental effects detected | nih.gov |

Advanced Analytical and Characterization Techniques for Dibutyl Maleate and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are fundamental in the analysis of dibutyl maleate (B1232345), offering insights into its chemical structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of dibutyl maleate. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm the identity and purity of the compound. rsc.orgresearchgate.nettubitak.gov.tr

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of dibutyl maleate provides information about the different types of protons and their chemical environments. rsc.org A typical spectrum shows distinct signals corresponding to the vinyl protons of the maleate backbone and the various protons of the butyl chains. rsc.org

Vinyl Protons: A characteristic singlet is observed for the two equivalent protons on the carbon-carbon double bond (HC=CH) of the maleate moiety. rsc.org

Butyl Group Protons: The protons of the two butyl groups give rise to a series of signals. The methylene (B1212753) protons adjacent to the oxygen atom (OCH₂) appear as a triplet. The subsequent methylene protons in the butyl chain appear as multiplets, and the terminal methyl protons (CH₃) present as a triplet. rsc.org

| Proton Type | Chemical Shift (δ) in ppm (approx.) | Multiplicity |

| Vinyl (HC=CH) | ~6.06 | s (singlet) |

| Methylene (OCH₂) | ~3.94 | t (triplet) |

| Methylene (CH₂) | ~1.44-1.37 | m (multiplet) |

| Methylene (CH₂) | ~1.21-1.10 | m (multiplet) |

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in dibutyl maleate gives a distinct signal.

| Carbon Type | Chemical Shift (δ) in ppm (approx.) |

| Carbonyl (C=O) | |

| Vinyl (C=C) | |

| Methylene (OCH₂) | |

| Methylene (CH₂) | |

| Methylene (CH₂) | |

| Methyl (CH₃) |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups present in dibutyl maleate. ias.ac.incas.cnresearchgate.net The FTIR spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds within the molecule.

Key characteristic peaks in the FTIR spectrum of dibutyl maleate include:

C=O Stretching: A strong absorption band is observed in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl group in esters.

C=C Stretching: A peak corresponding to the carbon-carbon double bond of the maleate is typically seen around 1645 cm⁻¹.

C-O Stretching: The stretching vibrations of the C-O bonds of the ester group appear in the fingerprint region, usually between 1000 and 1300 cm⁻¹.

C-H Stretching: Absorption bands for the C-H stretching vibrations of the alkyl chains are present in the range of 2800-3000 cm⁻¹.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) (approx.) |

| Carbonyl (C=O) | Stretching | 1720-1740 |

| Alkene (C=C) | Stretching | ~1645 |

| Ester (C-O) | Stretching | 1000-1300 |

| Alkyl (C-H) | Stretching | 2800-3000 |

Other Infrared Spectroscopic Techniques (e.g., ATR-IR, Near IR, Vapor Phase IR)

Beyond standard FTIR, other infrared techniques provide specific advantages for the analysis of dibutyl maleate.